molecular formula C11H14ClNO3S B3032612 4-(Diethylsulfamoyl)benzoyl chloride CAS No. 29171-71-9

4-(Diethylsulfamoyl)benzoyl chloride

Cat. No.: B3032612
CAS No.: 29171-71-9
M. Wt: 275.75 g/mol
InChI Key: UEUFVAGYBMRFMD-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)benzoyl chloride is a useful research compound. Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

4-(Diethylsulfamoyl)benzoyl chloride, as a derivative of benzoyl chloride, shows potential in antimicrobial applications. Research indicates its effectiveness against various microorganisms. For example, modifications of ethylene acrylic acid films with benzoyl chloride have demonstrated antimicrobial activity against Penicillium sp. and Aspergillus sp. (Matche, Kulkarni, & Raj, 2006). Additionally, the synthesis of thiazolidinedione derivatives with benzoyl chloride substitution has shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Parekh, Juddhawala, & Rawal, 2013).

Controlled Release Systems

Benzoyl chloride derivatives are used in developing controlled release systems for drugs. A study on benzoyl peroxide microsponges highlights their role in controlling drug release to the skin, thereby reducing side effects (Jelvehgari et al., 2006). This approach is beneficial in treatments like acne, where controlled drug release can minimize skin irritation.

Liquid-Crystalline Properties

Some derivatives of benzoyl chloride exhibit liquid-crystalline properties useful in optical switching materials. A study on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, for instance, demonstrates their potential in fast switching times for cis-trans isomerization, making them suitable for optical applications (Jaworska et al., 2017).

Synthesis of Bioactive Compounds

Benzoyl chloride derivatives are key in synthesizing bioactive compounds. For instance, the synthesis of benzothioyl thiourea derivatives using benzoyl chloride has been explored for potential antioxidant and cytotoxic activities (Shoaib et al., 2017). Such compounds are investigated for their medical and pharmacological properties.

Material Synthesis

In material science, benzoyl chloride derivatives play a role in synthesizing new materials. For example, the synthesis of cellulose benzoates using benzoyl chlorides in an ionic liquid demonstrates the versatility of these compounds in creating new materials with specific properties (Zhang et al., 2009).

Safety and Hazards

Safety data sheets for related compounds suggest that they should be handled with care. Users should avoid inhaling the substance, wear protective clothing, and ensure good ventilation. Contact with skin, eyes, or clothing should be avoided .

Properties

IUPAC Name

4-(diethylsulfamoyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUFVAGYBMRFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564971
Record name 4-(Diethylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29171-71-9
Record name 4-[(Diethylamino)sulfonyl]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29171-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylsulfamoyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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